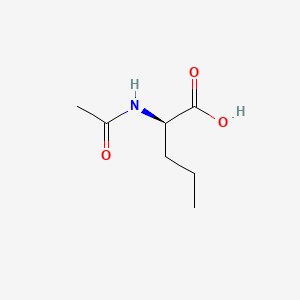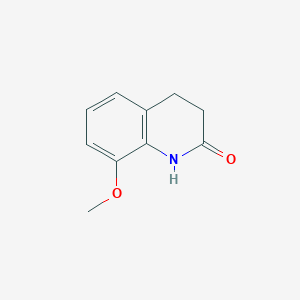
N-Acetyl-D-Norvaline
概要
説明
N-Acetyl-D-Norvaline is an organic compound . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves using valeric acid as the raw material. The process includes acyl chlorination, α-position bromination, ammoniation, resolution, and hydrolysis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is used in peptide synthesis .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 159.18 .科学的研究の応用
Optical Resolution in Chemistry
N-Acetyl-D-Norvaline has been used in the optical resolution of certain compounds. Shiraiwa et al. (1991) demonstrated the optical resolution of ammonium salts of N-acetyl-DL-norvaline, highlighting its role in achieving high-purity substances in chemical syntheses (Shiraiwa et al., 1991).
Enzymatic Activation and Kinetics
The compound has been studied for its role in enzyme kinetics, particularly in the activation of trypsin. Research by Aisina and Manenkova (1982) focused on how N-acetyl-L-norvaline methyl ester affects the kinetics of trypsin hydrolysis, an aspect critical for understanding enzyme behavior and designing enzyme inhibitors (Aisina & Manenkova, 1982).
Biosynthesis Studies
Kisumi, Sugiura, and Chibata (1976) explored the biosynthesis of norvaline and related compounds in Serratia marcescens, providing insights into microbial amino acid production, which is relevant for both basic biology and industrial applications (Kisumi et al., 1976).
Pharmaceutical Applications
This compound has significance in pharmaceutical manufacturing. For instance, Yunlong et al. (2017) developed a method for producing L-norvaline, a key intermediate in the production of the antihypertensive drug Perindopril, using a desymmetrization process involving this compound (Yunlong et al., 2017).
Antibiotic Development
Research by Miyake (1960) synthesized δ-hydroxy-γ-oxo-L-norvaline, an antibiotic compound, using N-acetyl-δ-hydroxy-γ-oxo-DL-norvaline, showcasing the role of this compound derivatives in developing new antibiotics (Miyake, 1960).
Glycoprotein Catabolism
Kuranda and Aronson (1986) investigated the effect of 5-diazo-4-oxo-L-norvaline on lysosomal glycoprotein catabolism in rat liver, indicating a potential role in understanding lysosomal enzyme functions and disorders (Kuranda & Aronson, 1986).
Safety and Hazards
作用機序
Target of Action
It is known that n-acetyl-d-norvaline is used in peptide synthesis .
Mode of Action
It is known to be involved in peptide synthesis
Biochemical Pathways
It is known that n-acetylated amino acids play a role in various biochemical processes, including glycoprotein metabolism
Result of Action
As it is used in peptide synthesis , it may play a role in the formation of peptides, which are involved in various biological functions.
Action Environment
It is known that this compound is a solid compound that should be stored in a cool, dry place . This suggests that its stability may be affected by factors such as temperature and humidity.
生化学分析
Biochemical Properties
N-Acetyl-D-Norvaline participates in biochemical reactions within the body. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, and may influence its own localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
特性
IUPAC Name |
(2R)-2-acetamidopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphonium bromide](/img/structure/B3042247.png)



![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)
![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)







